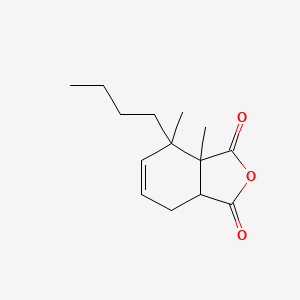![molecular formula C36H30O7 B12558444 [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate CAS No. 142451-06-7](/img/structure/B12558444.png)
[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzoyloxy Group: This step involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclohexylidene Formation: The cyclohexylidene moiety is introduced via aldol condensation reactions, often using cyclohexanone and appropriate aldehydes.
Final Assembly: The final step involves the coupling of the intermediate products through esterification or other condensation reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: tert-butyl 4-(phenylamino)piperidine-1-carboxylate, used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: 4-anilinopiperidine, a precursor in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its multiple functional groups and aromatic rings make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
142451-06-7 |
|---|---|
Molecular Formula |
C36H30O7 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[4-[[3-[(4-benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C36H30O7/c1-40-32-22-24(16-18-30(32)42-35(38)26-10-5-3-6-11-26)20-28-14-9-15-29(34(28)37)21-25-17-19-31(33(23-25)41-2)43-36(39)27-12-7-4-8-13-27/h3-8,10-13,16-23H,9,14-15H2,1-2H3 |
InChI Key |
KHEULEIBYGIUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C2=O)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)



